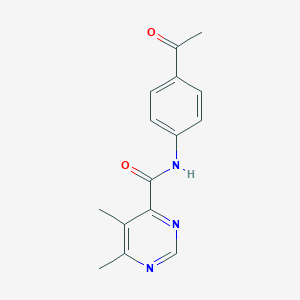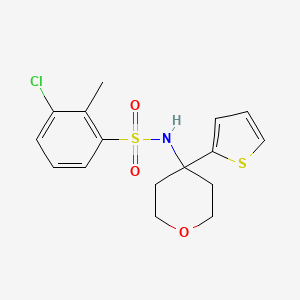![molecular formula C19H15ClFN3OS B2450058 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide CAS No. 476459-20-8](/img/structure/B2450058.png)
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide is a chemical compound that has shown potential in various scientific studies. It is part of a class of compounds known as azoles and azines . These compounds have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the target compounds are confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,4-c]pyrazole ring, which is fused with a phenyl ring that carries a chloro substituent . The exact structure would need to be confirmed through detailed spectral analysis.Aplicaciones Científicas De Investigación
Antipsychotic Potential and Pharmacological Evaluation
A study conducted by Wise et al. (1987) explores a series of novel compounds for potential antipsychotic properties. While this study does not directly mention N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide, it investigates similar structures, focusing on their synthesis, pharmacological evaluation, and potential as antipsychotic agents without engaging with dopamine receptors, a distinctive feature compared to clinically available antipsychotic drugs. The research suggests a promising avenue for the development of new therapeutic agents in the field of psychiatry (Wise et al., 1987).
Anti-inflammatory Activities
Another study by Sunder and Maleraju (2013) synthesizes derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, assessing their anti-inflammatory activity. This research underlines the compound's potential in developing anti-inflammatory treatments, showing significant activity in some of the synthesized derivatives (Sunder & Maleraju, 2013).
Nonlinear Optical Properties
Research by Castro et al. (2017) delves into the nonlinear optical properties of organic crystals related to the compound , aiming to understand their potential in photonic devices such as optical switches and modulators. This study indicates the broader applicability of such compounds in the development of advanced materials for optical and electronic devices (Castro et al., 2017).
Antimicrobial and Antitumor Activity
Further research explores the antimicrobial and antitumor activities of related pyrazole derivatives, indicating the compound's relevance in developing new treatments for infections and cancer. Studies like those by Aly et al. (2011) and Ghorab et al. (2015) highlight the compound's potential as a basis for creating effective antimicrobial agents and investigating its efficacy against specific cancer cell lines, respectively. These studies point toward the compound's utility in medicinal chemistry for designing new therapeutic agents (Aly et al., 2011), (Ghorab et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3OS/c20-13-3-7-15(8-4-13)24-19(16-10-26-11-17(16)23-24)22-18(25)9-12-1-5-14(21)6-2-12/h1-8H,9-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIKHMDSYHTWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)
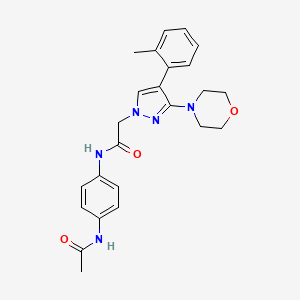

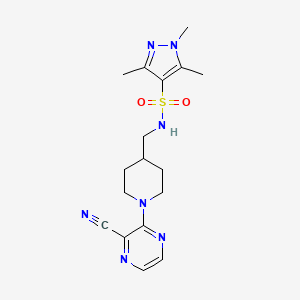
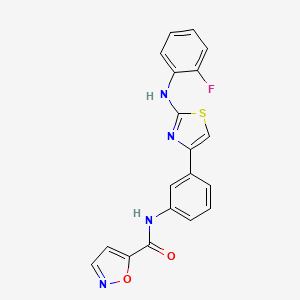
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)
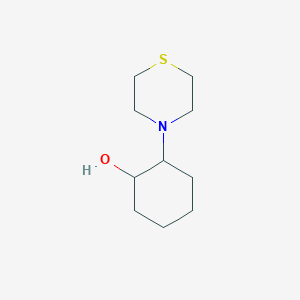
![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)
